![molecular formula C13H20N2O2 B13552270 tert-butyl N-{3-[(1R)-1-aminoethyl]phenyl}carbamate CAS No. 1212827-87-6](/img/structure/B13552270.png)
tert-butyl N-{3-[(1R)-1-aminoethyl]phenyl}carbamate
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Overview
Description
tert-Butyl N-{3-[(1R)-1-aminoethyl]phenyl}carbamate is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, an aminoethyl group, and a phenyl group. This compound is often used in organic synthesis and has applications in various fields including pharmaceuticals and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-{3-[(1R)-1-aminoethyl]phenyl}carbamate typically involves the reaction of tert-butyl carbamate with an appropriate phenyl derivative. One common method is the reaction of tert-butyl carbamate with 3-[(1R)-1-aminoethyl]phenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around room temperature to 50°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-{3-[(1R)-1-aminoethyl]phenyl}carbamate can undergo various chemical reactions including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles such as alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-{3-[(1R)-1-aminoethyl]phenyl}carbamate is used as a building block for the synthesis of more complex molecules. It is also used in the development of new synthetic methodologies and reaction mechanisms .
Biology
In biological research, this compound can be used as a probe to study enzyme activities and protein interactions. It is also used in the development of new biochemical assays .
Medicine
In the pharmaceutical industry, this compound is explored for its potential therapeutic properties. It can be used as an intermediate in the synthesis of drugs targeting various diseases .
Industry
In industrial applications, this compound is used in the production of polymers and materials with specific properties. It is also used in the development of new catalysts and materials for various industrial processes .
Mechanism of Action
The mechanism of action of tert-butyl N-{3-[(1R)-1-aminoethyl]phenyl}carbamate involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with target molecules, while the phenyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological or chemical effects .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: Similar in structure but lacks the phenyl and aminoethyl groups.
N-Boc-ethanolamine: Contains a tert-butyl carbamate group but has an ethanolamine moiety instead of the phenyl and aminoethyl groups.
tert-Butyl ((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate oxalate: Contains a cyclohexyl group and a dimethylcarbamoyl group.
Uniqueness
tert-Butyl N-{3-[(1R)-1-aminoethyl]phenyl}carbamate is unique due to the presence of both the phenyl and aminoethyl groups, which confer specific chemical and biological properties. These groups allow for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications .
Biological Activity
tert-butyl N-{3-[(1R)-1-aminoethyl]phenyl}carbamate, also known as a derivative of carbamate compounds, has garnered attention in recent pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound this compound has the following molecular formula:
- Molecular Formula : C13H20N2O2
- Molecular Weight : 236.31 g/mol
This compound features a tert-butyl group attached to a carbamate moiety, which is linked to a phenyl group substituted with an aminoethyl side chain. The structural formula can be represented as follows:
Research indicates that this compound may interact with various biological targets, including receptors involved in neurotransmission and cellular signaling pathways. Specifically, it has been noted for its potential modulation of G protein-coupled receptors (GPCRs), particularly GPR88, which plays a role in the central nervous system.
Table 1: Biological Activity Summary
Activity | Effect | Reference |
---|---|---|
GPR88 Agonism | Inhibits cAMP production | |
Antiproliferative Effects | IC50 = 92.4 µM against cancer cell lines | |
Antimicrobial Activity | Selective against Gram-positive bacteria |
Case Studies and Research Findings
- GPR88 Modulation : A study demonstrated that this compound activates GPR88-mediated signaling pathways in HEK293T cells, leading to decreased cAMP levels. This suggests a potential role in modulating neurotransmitter release and neuronal excitability .
- Anticancer Activity : In vitro studies revealed that this compound exhibited moderate antiproliferative activity against a panel of cancer cell lines, including human colon adenocarcinoma and breast cancer cells, with an IC50 value around 92.4 µM. This positions it as a candidate for further development in cancer therapeutics .
- Antimicrobial Properties : The compound has shown promising results against multidrug-resistant bacterial strains, indicating its potential utility as an antimicrobial agent. Its selectivity towards bacterial cells over mammalian cells enhances its therapeutic profile .
Synthesis and Structural Variants
The synthesis of this compound typically involves the reaction of tert-butyl carbamate with appropriate amine precursors under controlled conditions. Variants of this compound have been synthesized to explore structure-activity relationships (SAR) that may enhance its biological efficacy.
Table 2: Synthesis Overview
Compound Variant | Synthesis Method | Yield (%) |
---|---|---|
tert-butyl carbamate | Reaction with amine at RT | 91% |
Substituted derivatives | Various coupling reactions | Variable yields |
Properties
CAS No. |
1212827-87-6 |
---|---|
Molecular Formula |
C13H20N2O2 |
Molecular Weight |
236.31 g/mol |
IUPAC Name |
tert-butyl N-[3-[(1R)-1-aminoethyl]phenyl]carbamate |
InChI |
InChI=1S/C13H20N2O2/c1-9(14)10-6-5-7-11(8-10)15-12(16)17-13(2,3)4/h5-9H,14H2,1-4H3,(H,15,16)/t9-/m1/s1 |
InChI Key |
IUBFAZSFGODJPA-SECBINFHSA-N |
Isomeric SMILES |
C[C@H](C1=CC(=CC=C1)NC(=O)OC(C)(C)C)N |
Canonical SMILES |
CC(C1=CC(=CC=C1)NC(=O)OC(C)(C)C)N |
Origin of Product |
United States |
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